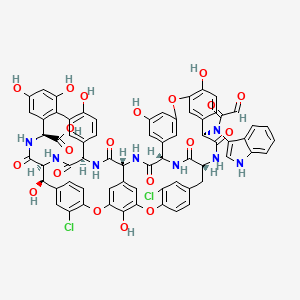
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a p-chlorobenzoyl group, which is a benzene ring substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide typically involves the reaction of aziridine derivatives with p-chlorobenzoylpropionic acid. One common method includes the nucleophilic ring-opening of aziridines, which can be achieved using various nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the ring-opening process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aziridine ring and the p-chlorobenzoyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide has several scientific research applications, including:
作用機序
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide involves its interaction with molecular targets and pathways in biological systems. The aziridine ring can react with nucleophiles in biological molecules, leading to the formation of covalent bonds and subsequent biological effects . The compound’s immunotropic activity is linked to its ability to modulate immune responses through interactions with immune cells and signaling pathways .
類似化合物との比較
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide can be compared with other aziridine-containing compounds, such as:
Ethylenimine: A simple aziridine used in various chemical reactions and industrial applications.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridines.
Aziridine Alkaloids: Natural and synthetic aziridine-containing compounds with biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.
特性
CAS番号 |
116356-04-8 |
|---|---|
分子式 |
C16H21ClN2O2 |
分子量 |
308.80 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(2-methylpropyl)-4-oxobutanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-11(2)10-18-16(21)14(19-7-8-19)9-15(20)12-3-5-13(17)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,18,21) |
InChIキー |
GGBBMCNOGLMPAC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


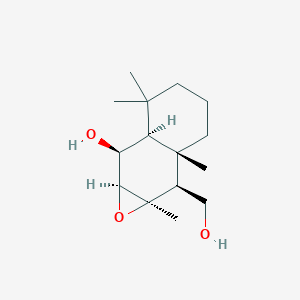

![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


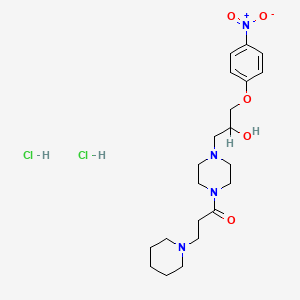

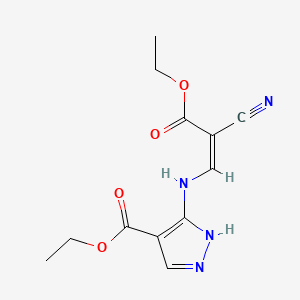

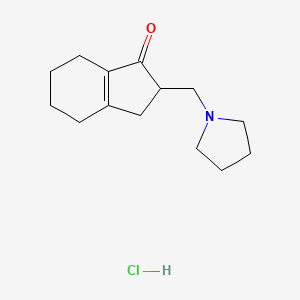
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)


